Imidazo[1,2-a]pyrimidin-6-amine hydrochloride
Overview
Description
Imidazo[1,2-a]pyrimidin-6-amine hydrochloride is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the imidazo[1,2-a]pyrimidine family, known for its diverse biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyrimidin-6-amine hydrochloride has been recognized as a significant scaffold in medicinal chemistry . It has shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . , which is often associated with tumorigenesis, progression, and poor prognosis.
Mode of Action
The compound’s interaction with its targets leads to changes in the cellular environment. For instance, the inhibition of PI3K disrupts the signaling pathway, potentially leading to the induction of cancer cell apoptosis . .
Biochemical Pathways
The compound affects the PI3K signaling pathway, which plays a crucial role in cell survival, growth, and proliferation . By inhibiting PI3K, the compound can disrupt these processes, potentially leading to the death of cancer cells .
Pharmacokinetics
Similar compounds have shown desirable pharmacokinetic and safety profiles compatible with once-daily dosing . The compound’s absorption, distribution, metabolism, and excretion (ADME) properties, as well as their impact on bioavailability, are areas of ongoing research.
Result of Action
The compound’s action results in significant anti-tuberculosis activity, particularly against multidrug-resistant and extensively drug-resistant strains . In cancer cells, the compound’s action can lead to the induction of apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyrimidin-6-amine hydrochloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyrimidine with α-haloketones under basic conditions, followed by cyclization to form the imidazo[1,2-a]pyrimidine core .
Industrial Production Methods: Industrial production methods often utilize scalable synthetic routes such as multicomponent reactions and tandem reactions. These methods are preferred due to their efficiency and ability to produce high yields of the desired compound .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyrimidin-6-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, amines, thiols.
Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidines, which can exhibit different biological activities depending on the substituents introduced .
Scientific Research Applications
Imidazo[1,2-a]pyrimidin-6-amine hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
- Imidazo[1,2-a]pyridine
- Imidazo[1,2-a]pyrazine
- Imidazo[1,5-a]pyridine
Comparison: While imidazo[1,2-a]pyrimidin-6-amine hydrochloride shares structural similarities with these compounds, it is unique in its specific biological activities and applications. For example, imidazo[1,2-a]pyridine is known for its anti-inflammatory and anticancer properties, whereas imidazo[1,2-a]pyrazine is widely used in drug development for its versatile reactivity . Imidazo[1,5-a]pyridine, on the other hand, is notable for its luminescent properties and applications in optoelectronic devices .
Properties
IUPAC Name |
imidazo[1,2-a]pyrimidin-6-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4.ClH/c7-5-3-9-6-8-1-2-10(6)4-5;/h1-4H,7H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYNLVIPIGNSAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=NC2=N1)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856112 | |
Record name | Imidazo[1,2-a]pyrimidin-6-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70856112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944900-19-0, 1894676-77-7 | |
Record name | Imidazo[1,2-a]pyrimidin-6-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70856112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | imidazo[1,2-a]pyrimidin-6-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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